molecular formula C8H7BrO2 B072681 5'-Bromo-2'-hydroxyacetophenone CAS No. 1450-75-5

5'-Bromo-2'-hydroxyacetophenone

Cat. No. B072681
CAS RN: 1450-75-5
M. Wt: 215.04 g/mol
InChI Key: HQCCNFFIOWYINW-UHFFFAOYSA-N
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Description

5'-Bromo-2'-hydroxyacetophenone is a chemical compound known for its utility in organic synthesis and material science. It serves as an important intermediate in the synthesis of various chemicals and polymers. The compound's unique bromo and hydroxy functional groups allow it to undergo a range of chemical transformations, making it valuable in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 5'-Bromo-2'-hydroxyacetophenone involves bromination and acylation reactions. A common approach includes the α-bromization of 4-hydroxyacetophenone with sulfuric acid as a catalyst under specific conditions (Han Qing-rong & Tang Rong-ping, 2006). The reaction conditions, such as reactant molar ratio, temperature, sulfuric acid concentration, and time, are optimized to achieve high yield, reaching up to 83.5% under optimum conditions (Han Qing-rong & Tang Rong-ping, 2006).

Molecular Structure Analysis

The molecular structure of 5'-Bromo-2'-hydroxyacetophenone has been elucidated using X-ray crystallography, revealing a monoclinic space group with specific cell dimensions. The crystal packing is stabilized by weak hydrogen bonds and π-π interactions, contributing to its solid-state properties (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

5'-Bromo-2'-hydroxyacetophenone undergoes various chemical reactions due to its active functional groups. For instance, it reacts with ethylene in a palladium-catalyzed Heck reaction to form new compounds and serves as a precursor for the synthesis of complex molecules and polymers (M. Riaz et al., 2004).

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

5'-Bromo-2'-hydroxyacetophenone serves as a crucial ligand in the synthesis of various metal complexes, demonstrating significant coordination chemistry. It acts as a key component in forming complexes with metals like nickel, where it coordinates through phenolic-O, azomethine-N, and thiole-S atoms. These complexes have been analyzed using X-ray diffraction, spectroscopy, and DFT studies, highlighting their molecular geometries, vibrational frequencies, and electronic transitions (Kılıç-Cıkla et al., 2017).

Polymer Synthesis and Complexation Studies

The compound also plays a vital role in the synthesis of polymers and their subsequent interaction with metal ions. A study demonstrated its use in creating a new styrene derivative through palladium-catalyzed reactions. This derivative further participated in polymerization processes and complex formation with copper ions, showcasing its utility in creating novel polymeric materials with potential applications in materials science (Riaz et al., 2004).

Antimicrobial Activity of Metal Complexes

Transition metal complexes derived from 5'-Bromo-2'-hydroxyacetophenone exhibit antimicrobial properties. Research indicates that these complexes show effectiveness against various bacteria and fungi, suggesting their potential as antimicrobial agents. Quantum mechanical and pharmacophore analyses further reveal changes in pharmacophore patterns upon metal coordination, opening avenues for designing novel compounds with targeted activity profiles (Maldhure et al., 2020).

Extraction and Selectivity for Copper Ions

The compound is used to synthesize Schiff base ligands, which demonstrate selective extraction and transport of copper(II) ions. These ligands, by interacting with copper ions, can selectively extract them from mixtures containing other metals, suggesting applications in metal purification and recycling processes (Fathi et al., 2008).

Safety And Hazards

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCCNFFIOWYINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162864
Record name Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI)
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URL https://comptox.epa.gov/dashboard/DTXSID50162864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromo-2'-hydroxyacetophenone

CAS RN

1450-75-5
Record name 5′-Bromo-2′-hydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(5-bromo-2-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1450-75-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46621
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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